Mono-Hydrochloride Salt vs. Dihydrochloride Salt: Stoichiometry-Driven Purity and Molecular Weight Specifications Impacting Reference Standard Accuracy
The target compound (mono-HCl, CAS 154748-67-1, MW 225.68 g/mol) is commercially available with a purity specification of ≥99.0% by HPLC from manufacturers supplying pharmaceutical-grade material [1]. In contrast, the dihydrochloride salt (CAS 212248-62-9, MW 262.14 g/mol) carries a typical purity specification of 97–98% (HPLC) across multiple vendors . The mono-HCl form therefore offers approximately 1–2 percentage points higher guaranteed purity, directly relevant for reference standard quantitation where impurity contributions must be minimized. Additionally, the 36.46 g/mol molecular weight difference (one equivalent of HCl) means that gravimetric preparation of calibration standards requires stoichiometric correction if the salts are interchanged [1]. High-purity mono-HCl material (>99.0%) from certified manufacturers supports ≤1.0% total impurity burden, enabling detection of individual impurities at the 0.10% threshold specified in ICH Q3A guidelines [2].
| Evidence Dimension | Guaranteed purity specification (HPLC) and molecular weight |
|---|---|
| Target Compound Data | Purity ≥99.0% by HPLC; MW 225.68 g/mol (mono-HCl) [1] |
| Comparator Or Baseline | Dihydrochloride salt (CAS 212248-62-9): purity 97–98% (HPLC); MW 262.14 g/mol |
| Quantified Difference | Purity: +1–2 percentage points higher for mono-HCl. MW: 36.46 g/mol lower for mono-HCl. |
| Conditions | HPLC purity as stated on manufacturer certificates of analysis (CoA) from independent vendors. |
Why This Matters
For reference standard procurement, the mono-HCl salt's higher guaranteed purity and unambiguous stoichiometry reduce quantitation error and obviate the need for salt-content correction factors in analytical method calculations.
- [1] Ningbo Inno Pharmchem Co., Ltd. (2023). New Feasibility Analysis of 4-(1,2,4-triazol-1-ylmethyl)phenylhydrazine Hydrochloride. States purity >99%. View Source
- [2] ICH. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. View Source
